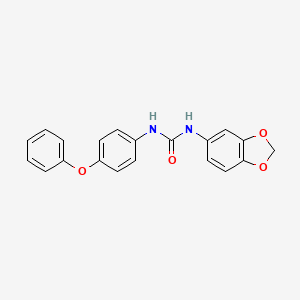
N-1,3-benzodioxol-5-yl-N'-(4-phenoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-1,3-benzodioxol-5-yl-N'-(4-phenoxyphenyl)urea, also known as BPU, is a chemical compound that has been widely studied for its potential applications in scientific research. BPU is a urea derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in the fields of pharmacology, biochemistry, and cell biology. In
作用機序
The mechanism of action of N-1,3-benzodioxol-5-yl-N'-(4-phenoxyphenyl)urea is not fully understood, but it is thought to involve inhibition of CK2 activity. CK2 is a serine/threonine protein kinase that is involved in a variety of cellular processes, including cell proliferation, apoptosis, and DNA repair. This compound has been shown to inhibit CK2 activity in vitro and in vivo, which may contribute to its anti-tumor and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit tumor growth in vitro and in vivo, and to have anti-inflammatory and anti-angiogenic effects. This compound has also been shown to induce apoptosis in cancer cells, and to sensitize cancer cells to chemotherapy and radiation therapy. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
N-1,3-benzodioxol-5-yl-N'-(4-phenoxyphenyl)urea has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular signaling pathways. This compound is also relatively stable and can be stored for long periods of time. However, this compound has some limitations for lab experiments. It can be toxic to cells at high concentrations, and its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on N-1,3-benzodioxol-5-yl-N'-(4-phenoxyphenyl)urea. One area of interest is the development of this compound analogs with improved potency and selectivity for CK2 inhibition. Another area of interest is the use of this compound as a tool to study the role of CK2 in other diseases, such as neurodegenerative diseases and cardiovascular disease. Finally, this compound may have potential applications in drug development, either as a lead compound for the development of new drugs or as a tool for identifying new drug targets.
合成法
The synthesis of N-1,3-benzodioxol-5-yl-N'-(4-phenoxyphenyl)urea involves the reaction of 4-phenoxyaniline with 1,3-benzodioxole-5-carbonyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to produce this compound. The purity of the synthesized this compound can be improved through recrystallization and purification by column chromatography.
科学的研究の応用
N-1,3-benzodioxol-5-yl-N'-(4-phenoxyphenyl)urea has been widely studied for its potential applications in scientific research. It has been shown to have a variety of biological activities, including anti-tumor, anti-inflammatory, and anti-angiogenic effects. This compound has also been shown to inhibit the activity of protein kinase CK2, which is involved in a variety of cellular processes, including cell proliferation and apoptosis. This compound has been used as a tool to study the role of CK2 in cancer and other diseases.
特性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(4-phenoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c23-20(22-15-8-11-18-19(12-15)25-13-24-18)21-14-6-9-17(10-7-14)26-16-4-2-1-3-5-16/h1-12H,13H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCPHTSQDHZEGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-chloro-N-[2-(4-chlorophenyl)ethyl]nicotinamide](/img/structure/B5725309.png)

![methyl {4-[(4-morpholinylcarbonothioyl)amino]phenyl}acetate](/img/structure/B5725318.png)


![2-[(2,1,3-benzothiadiazol-4-ylimino)methyl]-1-naphthol](/img/structure/B5725332.png)
![ethyl (2-{2-[(2,4-dichlorophenoxy)acetyl]carbonohydrazonoyl}phenoxy)acetate](/img/structure/B5725338.png)

![dimethyl 3-methyl-5-[(3-methylbenzoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B5725370.png)
![4-bromo-N-[(4-methyl-1-piperazinyl)carbonothioyl]benzamide](/img/structure/B5725371.png)